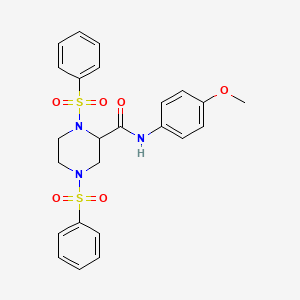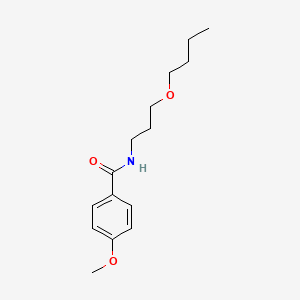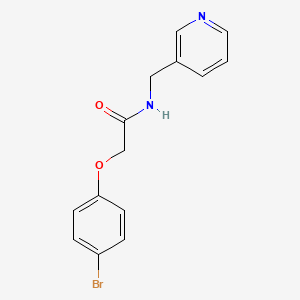![molecular formula C18H24ClNO B4894445 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness community as a performance-enhancing drug. In
Mécanisme D'action
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine increases the uptake and utilization of fatty acids by skeletal muscle, leading to increased endurance and fat burning. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In animal models, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been shown to increase endurance by up to 70% and reduce body fat by up to 50%. It has also been found to improve lipid profile, reduce inflammation, and increase insulin sensitivity. In human studies, it has been found to improve lipid profile, decrease insulin resistance, and increase HDL cholesterol levels. However, the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, its potential toxicity and long-term effects on human health are a limitation, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for research on 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine. One area of interest is its potential role in cancer prevention and treatment, as it has been found to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health and to develop safer and more effective PPARδ agonists.
Méthodes De Synthèse
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1-naphthol with diethylamine, followed by the reaction of the resulting product with 1-bromobutane. The final product is then purified through column chromatography. The synthesis method has been described in detail in several research papers.
Applications De Recherche Scientifique
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and increase endurance in animal models. In human studies, it has been found to improve lipid profile and decrease insulin resistance. 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has also been investigated for its potential role in cancer prevention and treatment, as well as in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPMYSYIWTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)




![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)